Cas no 82717-95-1 (Ethyl (alphaS)-alpha-[[(1S)-1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]benzenebutanoate)
82717-95-1 structure
Product Name:Ethyl (alphaS)-alpha-[[(1S)-1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]benzenebutanoate
CAS No:82717-95-1
MF:C22H27NO4
MW:369.45408654213
CID:6640942
PubChem ID:13345969
Update Time:2024-01-29
Ethyl (alphaS)-alpha-[[(1S)-1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]benzenebutanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl (alphaS)-alpha-[[(1S)-1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]benzenebutanoate
- 82717-95-1
- SCHEMBL7343890
- DTXSID701135174
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- Inchi: 1S/C22H27NO4/c1-3-26-22(25)20(15-14-18-10-6-4-7-11-18)23-17(2)21(24)27-16-19-12-8-5-9-13-19/h4-13,17,20,23H,3,14-16H2,1-2H3/t17-,20-/m0/s1
- InChI Key: KKMCJYRMPUGEEC-PXNSSMCTSA-N
- SMILES: O(CC)C([C@H](CCC1C=CC=CC=1)N[C@H](C(=O)OCC1C=CC=CC=1)C)=O
Computed Properties
- Exact Mass: 369.19400834g/mol
- Monoisotopic Mass: 369.19400834g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 12
- Complexity: 442
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 64.6Ų
Ethyl (alphaS)-alpha-[[(1S)-1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]benzenebutanoate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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